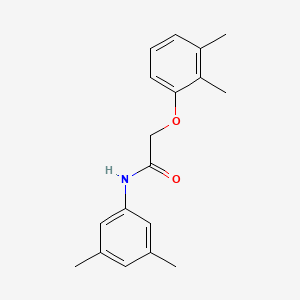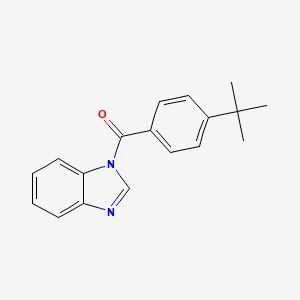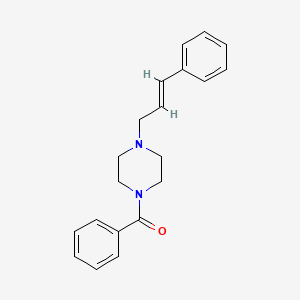
1-benzyl-4-(2-ethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(2-ethoxybenzoyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied for its potential use as a therapeutic agent in various fields of medicine, including oncology and neurology.
作用機序
The mechanism of action of 1-benzyl-4-(2-ethoxybenzoyl)piperazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases and phosphodiesterases. It has also been shown to modulate the activity of certain signaling pathways such as the PI3K/Akt pathway.
Biochemical and Physiological Effects:
1-benzyl-4-(2-ethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties. In neurology, it has been shown to protect against neurotoxicity and improve cognitive function.
実験室実験の利点と制限
The advantages of using 1-benzyl-4-(2-ethoxybenzoyl)piperazine in lab experiments include its potential as a therapeutic agent in various fields of medicine, its anti-inflammatory and antioxidant properties, and its ability to inhibit the growth of cancer cells. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 1-benzyl-4-(2-ethoxybenzoyl)piperazine. These include further studies on its mechanism of action, potential side effects, and optimization of its therapeutic potential. It can also be studied for its potential use in combination therapy with other therapeutic agents. Moreover, it can be studied for its potential use in the treatment of other diseases such as cardiovascular diseases and diabetes.
Conclusion:
In conclusion, 1-benzyl-4-(2-ethoxybenzoyl)piperazine is a synthetic compound that has been studied for its potential use as a therapeutic agent in various fields of medicine. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. The advantages of using it in lab experiments include its potential as a therapeutic agent, while the limitations include the lack of understanding of its mechanism of action and potential side effects. There are several future directions for the study of 1-benzyl-4-(2-ethoxybenzoyl)piperazine, including further studies on its mechanism of action and optimization of its therapeutic potential.
合成法
The synthesis of 1-benzyl-4-(2-ethoxybenzoyl)piperazine involves the reaction between benzyl piperazine and 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.
科学的研究の応用
1-benzyl-4-(2-ethoxybenzoyl)piperazine has been studied for its potential use as a therapeutic agent in various fields of medicine. In oncology, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-11-7-6-10-18(19)20(23)22-14-12-21(13-15-22)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEZXNACEGABOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)
![4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5569065.png)
![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)

![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5569104.png)

![8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569116.png)
